

Determining Detection and Quantification Limits for Fluoxetine Succinamic Acid: A Comparative Guide

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Compound of Interest

Compound Name: *Fluoxetine Succinamic Acid*

Cat. No.: *B195944*

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For researchers, scientists, and professionals in drug development, understanding the analytical performance characteristics of pharmaceutical compounds and their impurities is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for **Fluoxetine Succinamic Acid**, a known related compound of the widely prescribed antidepressant, fluoxetine. While direct, published LOD and LOQ values for **Fluoxetine Succinamic Acid** are not readily available in the reviewed literature, this guide outlines the established methodologies for their determination based on the analysis of fluoxetine and its other impurities.

Fluoxetine Succinamic Acid, also identified as Fluoxetine Related Compound C, is an important impurity to monitor in the quality control of fluoxetine drug substances and products. [1][2][3][4][5][6] Its detection and quantification at low levels are critical for ensuring the safety and efficacy of the final pharmaceutical product. The methodologies presented herein are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods for Fluoxetine and its Impurities

The determination of LOD and LOQ is highly dependent on the analytical method and instrumentation used. Below is a summary of typical LOD and LOQ values obtained for

fluoxetine and its metabolite, norfluoxetine, using various techniques. These values can serve as a benchmark when developing and validating a method for **Fluoxetine Succinamic Acid**.

Analyte	Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Fluoxetine	HPLC-FL	Human Plasma	0.03 µg/mL	0.1 µg/mL[7]
Fluoxetine	RP-HPLC	Pharmaceutical Dosage Form	-	1 µg/mL (as lower limit of linearity)[8]
Fluoxetine	LC-MS/MS	Human Plasma	-	0.20 ng/mL[9]
Fluoxetine	LC-MS/MS	Human Plasma	-	2 ng/mL[10]
Fluoxetine & Olanzapine	RP-HPLC	Pharmaceutical Dosage Form	0.16 µg/ml	0.48 µg/ml[11]
Fluoxetine Impurities	HPLC-UV	Fluoxetine HCl Drug Substance	Not specified individually	LOQ levels for 5 impurities ranged from 0.002% to 0.076% relative to a 20 mg/mL sample concentration[12]

Note: The LOD and LOQ for impurities are often expressed as a percentage relative to the concentration of the active pharmaceutical ingredient (API).

Experimental Protocols

While a specific validated method for **Fluoxetine Succinamic Acid** LOD and LOQ is not detailed in the searched literature, a robust protocol can be adapted from validated methods for other fluoxetine impurities.[12][13] The following is a representative experimental protocol based on a High-Performance Liquid Chromatography (HPLC) method.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

- HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength detector.
- Column: A reverse-phase C18 column, such as a Gemini-C18 (150 mm × 4.6 mm, 3.0 µm), is commonly used for separating fluoxetine and its related compounds.[12][13]
- Mobile Phase: A gradient elution is typically employed to achieve good separation of all impurities.
 - Mobile Phase A: A buffered aqueous solution, for example, a mixture of methanol and a buffer solution (e.g., 20:80 v/v). The buffer can be prepared by mixing triethylamine in water and adjusting the pH to 6.0 with phosphoric acid.[12]
 - Mobile Phase B: 100% Methanol.[12]
- Flow Rate: 1.0 mL/min.[12]
- Detection Wavelength: 215 nm.[12][13]
- Injection Volume: 10 µL.[12]
- Column Temperature: 30°C.[12]

Preparation of Solutions

- Standard Stock Solution of **Fluoxetine Succinamic Acid**: Accurately weigh and dissolve a known amount of **Fluoxetine Succinamic Acid** reference standard in a suitable diluent (e.g., a mixture of methanol and the aqueous buffer) to obtain a stock solution of a specific concentration.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations in the expected range of the LOD and LOQ.
- Sample Solution (for impurity spiking): Prepare a solution of the fluoxetine drug substance at a specified concentration (e.g., 20 mg/mL) in the diluent.[12]

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines.[12]

Method 1: Signal-to-Noise Ratio

- Analyze a series of diluted solutions of **Fluoxetine Succinamic Acid**.
- Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Method 2: Standard Deviation of the Response and the Slope

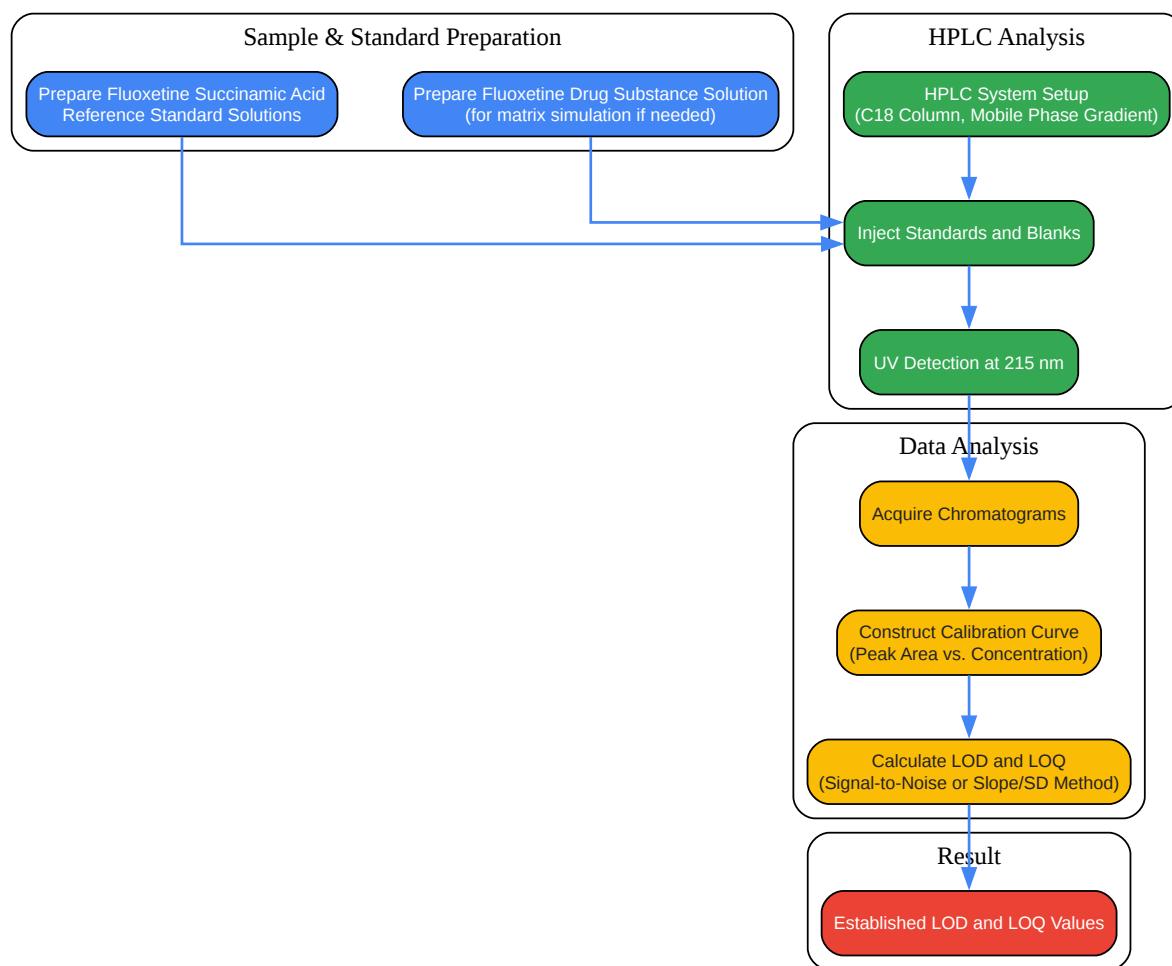
- $LOD = 3.3 * (\sigma / S)$
- $LOQ = 10 * (\sigma / S)$

Where:

- σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or from the analysis of blank samples).
- S = the slope of the calibration curve.
- To determine σ and S :
 - Prepare a calibration curve by plotting the peak area of **Fluoxetine Succinamic Acid** against its concentration for a series of low-concentration standards.
 - The slope (S) is obtained from the linear regression of the calibration curve.
 - The standard deviation of the y-intercepts (σ) can be calculated from the regression analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the LOD and LOQ of **Fluoxetine Succinamic Acid** using HPLC.



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Caption: Workflow for LOD and LOQ determination of **Fluoxetine Succinamic Acid** via HPLC.

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